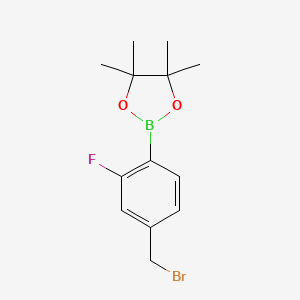

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Crystallographic Analysis and Bonding Patterns

The crystallographic structure of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals a complex molecular architecture characterized by distinct bonding patterns and geometric arrangements. The compound crystallizes with a melting point range of 62-64°C, indicating a well-ordered solid-state structure. The molecular geometry centers around the dioxaborolane ring system, which adopts a nearly planar configuration consistent with other boronic acid pinacol esters.

The boron atom in the dioxaborolane ring exhibits trigonal planar coordination, forming strong boron-oxygen bonds with distances typically ranging from 1.31-1.35 Å, which are characteristic of cyclic boronic esters. These bond lengths are slightly shorter than those observed in free boronic acids, reflecting the stabilizing effect of the pinacol ester protection. The carbon-boron bond connecting the aromatic system to the dioxaborolane moiety displays a length of approximately 1.55-1.59 Å, which is consistent with typical carbon-boron single bonds in aromatic boronic derivatives.

The aromatic portion of the molecule demonstrates significant planarity, with the fluorine substituent positioned ortho to the boron attachment point. This positioning creates a specific electronic environment that influences both the reactivity and stability of the compound. The bromomethyl group extends from the para position relative to the boron center, creating a linear arrangement that facilitates subsequent functionalization reactions. The carbon-bromine bond length measures approximately 1.94 Å, typical for aromatic bromomethyl substituents.

The crystal packing reveals intermolecular interactions primarily governed by van der Waals forces and potential halogen bonding involving the bromine atom. The fluorine substituent may participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability. The tetramethyl groups of the dioxaborolane ring adopt staggered conformations to minimize steric hindrance, with methyl carbon atoms positioned to optimize crystal packing efficiency.

Propriétés

IUPAC Name |

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCYLABQSVWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682390 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-49-3 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Metalation and Borylation Using Organolithium Reagents

- Procedure : The aryl bromide precursor (e.g., 4-(bromomethyl)-2-fluorobromobenzene or related derivatives) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under inert atmosphere (nitrogen or argon). A solution of n-butyllithium (1.6 M in hexane) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to 1 hour to form the aryl lithium intermediate.

- Borylation : A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF is then added dropwise at -78 °C or -10 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 8–12 h).

- Workup : The reaction is quenched with aqueous ammonium chloride or acidified water, extracted with dichloromethane, dried over magnesium sulfate, filtered, and concentrated. Purification by silica gel chromatography yields the boronate ester product.

- Yields : Literature reports yields ranging from 62% to 86% for similar aryl boronate esters prepared by this method.

Metalation and Borylation Using Grignard Reagents

- Procedure : The aryl bromide is dissolved in THF and cooled to -10 °C. Isopropylmagnesium chloride (2.0 M in THF) is added dropwise, and the mixture is stirred at -10 °C for 1 hour, then warmed to 0 °C for 1 hour to form the aryl magnesium intermediate.

- Borylation : A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF is added dropwise at -10 °C. The mixture is warmed to room temperature and stirred overnight.

- Workup : The mixture is poured into diethyl ether and extracted with 1N sodium hydroxide, acidified to pH 3 with concentrated HCl, and extracted with dichloromethane. The organic phase is dried, filtered, and concentrated to yield the boronate ester.

- Yields : This method typically affords yields around 72% for related compounds.

Alternative Approaches

- Direct borylation of bromomethyl intermediates : While specific literature on direct borylation of 4-(bromomethyl)-2-fluorophenyl derivatives is limited, analogous compounds such as 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized via multi-step sequences starting from dichloromethylboronic acid precursors.

- Use of n-butyllithium at varied temperatures : Some protocols employ slow addition of n-butyllithium at -70 °C to -78 °C, followed by reaction with the boronate ester at low temperature and gradual warming to room temperature, with reaction times ranging from 1 to 12 hours.

Representative Reaction Data Table

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metalation with n-BuLi | n-BuLi (1.6 M in hexane), THF | -78 °C | 0.5–1 h | — | Inert atmosphere, dry conditions |

| Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF | -78 °C to RT | 8–12 h | 62–86 | Slow addition, stirring overnight |

| Workup | Quench with NH4Cl or acid, extract with DCM | RT | — | — | Drying over MgSO4, filtration |

| Purification | Silica gel chromatography | RT | — | — | Hexane/ethyl acetate eluent |

Research Findings and Observations

- Temperature control is critical : Low temperatures (-78 °C to -10 °C) during metalation prevent side reactions and decomposition of sensitive intermediates.

- Choice of metalating agent affects yield and selectivity : n-Butyllithium and isopropylmagnesium chloride are commonly used; n-BuLi tends to give higher reactivity but requires stricter temperature control.

- Boronate ester reagent : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is preferred for its stability and reactivity, enabling efficient borylation.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures effectively isolates pure product.

- Yields : Reported yields for similar aryl boronate esters range from moderate to high (51% to 86%), depending on substrate and conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The boronate ester group in the dioxaborolane ring participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate or cesium carbonate, and solvents such as toluene or THF.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Major Products

Nucleophilic Substitution: Substituted fluorophenyl derivatives.

Cross-Coupling Reactions: Biaryl or vinyl-aryl compounds.

Oxidation: Boronic acids or boronate esters.

Applications De Recherche Scientifique

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where biaryl motifs are prevalent.

Medicinal Chemistry

In medicinal chemistry, the compound's bromomethyl group can be leveraged for further functionalization:

- Drug Development : The ability to modify the bromine atom facilitates the introduction of various functional groups that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the development of boron-containing polymers which exhibit unique thermal and mechanical properties.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity for the desired product.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85 | High |

| Base: K₂CO₃ | ||

| Solvent: Toluene |

Case Study 2: Functionalization for Drug Development

In another research effort focused on drug development, this compound was modified to enhance its pharmacological profile. The introduction of various substituents at the bromomethyl position led to derivatives with improved potency against specific cancer cell lines.

| Derivative | IC₅₀ (µM) | Target |

|---|---|---|

| Compound A | 0.5 | Kinase X |

| Compound B | 0.8 | Receptor Y |

Mécanisme D'action

The mechanism of action of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the boronate ester group facilitates cross-coupling reactions through the formation of boron-oxygen bonds . These interactions enable the compound to serve as a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Phenylboronic Esters

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Lacks the 2-fluoro and 4-bromomethyl substituents.

- Properties : A colorless to light yellow liquid (CAS: 138500-85-3) with molecular formula C₁₃H₁₸BBrO₂ .

2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Chlorine replaces fluorine at the 2-position.

- Applications : Chlorine’s stronger electron-withdrawing nature may enhance stability in certain catalytic reactions but could reduce solubility .

2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Fluorinated Phenylboronic Esters

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 876062-39-4)

- Structure : Lacks the bromomethyl group.

- Reactivity : Used in fluorinated drug candidates but requires additional functionalization steps to introduce alkylating groups .

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 863868-37-5)

Functional Group Variations

2-(4-(Trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : Trifluoromethoxy group at the para position.

- Applications : The trifluoromethoxy group enhances lipophilicity, making it valuable in CNS-targeting drugs .

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Data Tables

Table 1: Key Properties of Selected Compounds

Table 2: Reactivity and Stability Comparison

| Compound | Electron-Withdrawing Groups | Stability in Cross-Coupling | Solubility |

|---|---|---|---|

| This compound | F, BrCH₂ | High | Moderate |

| 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Br | Moderate | High |

| 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | F | High | High |

| 2-(4-(Trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | OCF₃ | Very High | Low |

Research Findings and Challenges

- Synthetic Efficiency : Bromomethylation reactions often yield 50–60%, necessitating optimization for scale-up .

- Regioselectivity : Positional isomers (e.g., bromomethyl at 4 vs. 5) require careful control of reaction conditions .

- Safety: Limited safety data are available for the target compound, though analogs like 2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have documented hazards (GHS Category 2) .

Activité Biologique

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article focuses on its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H16BBrF O2

- Molecular Weight : 285.06 g/mol

- CAS Number : 1029439-49-3

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions, particularly in the context of organoboron chemistry. The dioxaborolane structure allows for:

- Reactivity with Nucleophiles : The boron atom can form complexes with nucleophiles, which is crucial in biochemical pathways.

- Catalytic Activity : It has been shown to act as a catalyst in cross-coupling reactions, enhancing the formation of carbon-carbon bonds that are pivotal in drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through the following mechanisms:

- Inhibition of Cell Proliferation : Research has demonstrated that these compounds can significantly reduce the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | Cell cycle arrest | |

| A549 | 20 | Inhibition of migration |

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes involved in metabolic pathways:

- Inhibition of Kinases : Preliminary data suggest that it may inhibit certain kinases implicated in cancer progression.

Case Studies

- In Vivo Studies : Animal studies involving the administration of this compound have shown promising results in tumor reduction. For example, a study reported a significant decrease in tumor size in xenograft models treated with the compound compared to controls.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy. A combination therapy study indicated a synergistic effect when paired with doxorubicin.

Q & A

Basic: What are the key analytical methods to confirm the purity and structural integrity of this compound?

Methodological Answer:

The compound’s purity can be validated using gas chromatography (GC) and titration analysis , as referenced for structurally similar boronic esters . For structural confirmation, ¹H/¹³C NMR and Fourier-transform infrared spectroscopy (FTIR) are essential to identify the bromomethyl and fluorophenyl groups. Mass spectrometry (MS) or high-resolution MS (HRMS) should confirm the molecular ion peak (expected m/z: ~314.99 for C₁₃H₁₇BBrFO₂) . Researchers must compare spectral data with literature values for analogous compounds (e.g., fluorophenyl-substituted dioxaborolanes) to resolve ambiguities .

Basic: What synthetic strategies are optimal for preparing this compound?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling precursors or electrophilic borylation of halogenated intermediates. For example:

- Step 1: Bromination of 2-fluoro-4-methylphenylboronic acid pinacol ester using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group.

- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

- Step 3: Validate regioselectivity using X-ray crystallography or NOE NMR if steric hindrance from the tetramethyl dioxaborolane group complicates substitution patterns .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions compared to non-brominated analogs?

Methodological Answer:

The bromomethyl group acts as a dual functional handle :

- Reactivity in Suzuki-Miyaura Coupling: The boronic ester moiety enables aryl-aryl bond formation, while the bromomethyl group allows subsequent nucleophilic substitution (e.g., with amines or thiols) to diversify molecular scaffolds .

- Challenges: Competing side reactions (e.g., debromination under basic conditions) require careful pH control (<7.0) and low-temperature conditions (−20°C to 0°C) . Compare kinetic data with non-brominated analogs (e.g., 2-fluorophenyl-dioxaborolanes) to optimize yields .

Advanced: How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

Discrepancies in stability studies (e.g., decomposition rates in polar solvents) may arise from:

- Purity Variations: Lower purity grades (e.g., 95% vs. >98%) introduce reactive impurities that accelerate degradation . Always validate purity via GC-MS before stability assays.

- Storage Conditions: The compound is sensitive to moisture. Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation . For long-term stability, conduct accelerated aging studies (40°C/75% RH) and compare degradation products (e.g., hydrolysis to boronic acid) using HPLC-UV/Vis .

Advanced: What mechanistic insights govern the compound’s performance in photoredox catalysis?

Methodological Answer:

The fluorophenyl group enhances electron-deficient character , making the compound a strong candidate for single-electron transfer (SET) in photoredox systems. Key considerations:

- Redox Potentials: Measure via cyclic voltammetry (CV) to determine the E₁/₂ value relative to common photocatalysts (e.g., Ir(ppy)₃).

- Steric Effects: The tetramethyl dioxaborolane group may hinder π-stacking interactions. Compare reaction rates with less hindered analogs (e.g., 2-(4-bromophenyl)-dioxaborolane) .

- Quantum Yield Analysis: Use time-resolved fluorescence spectroscopy to assess excited-state behavior .

Basic: What are the recommended handling protocols to mitigate hazards associated with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential bromomethyl group volatility .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent boronic ester hydrolysis .

- Waste Disposal: Collect in halogenated waste containers, as brominated byproducts require specialized incineration .

Advanced: How can computational modeling predict the compound’s regioselectivity in multicomponent reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for competing pathways (e.g., bromomethyl vs. fluorophenyl reactivity). Compare activation energies (ΔG‡) with experimental yields .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction coordinates. Validate with in situ IR monitoring of intermediate formation .

Basic: What solvent systems are optimal for recrystallization without degrading the boronic ester?

Methodological Answer:

Use non-polar solvents (hexane/ethyl acetate mixtures) at low temperatures (0–5°C) to minimize hydrolysis. For challenging crystallizations, employ anti-solvent diffusion (e.g., layering with pentane) . Avoid protic solvents (e.g., methanol), which cleave the dioxaborolane ring .

Advanced: How does the fluorine substituent impact electronic properties in catalytic cycles?

Methodological Answer:

The ortho-fluorine group:

- Electron-Withdrawing Effect: Lowers the LUMO energy, enhancing electrophilicity in Pd-catalyzed couplings.

- Steric Protection: Shields the boron center from nucleophilic attack, improving stability in aqueous media .

Validate via Hammett substituent constants (σₚ) and compare with chloro/methyl analogs .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) to reduce metal leaching.

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic bromination steps .

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.